4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a phenyl group, and a benzenesulfonamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated thiazole in the presence of a palladium catalyst.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and Suzuki coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide moiety can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[3-(2-thiazol-4-yl)phenyl]benzenesulfonamide: Lacks the phenyl group on the thiazole ring.
4-ethoxy-N-[3-(2-phenyl-1,3-oxazol-4-yl)phenyl]benzenesulfonamide: Contains an oxazole ring instead of a thiazole ring.
4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide derivatives: Various derivatives with different substituents on the phenyl or thiazole rings.
Uniqueness
This compound is unique due to the presence of both a thiazole ring and a benzenesulfonamide moiety, which can confer distinct biological activities. The combination of these functional groups can result in enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-28-20-11-13-21(14-12-20)30(26,27)25-19-10-6-9-18(15-19)22-16-29-23(24-22)17-7-4-3-5-8-17/h3-16,25H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMZRDGGCZYFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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